Acetamide, 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(2-methylquinolin-4-ylmethyl)-
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Overview
Description
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(2-METHYL-4-QUINOLINYL)METHYL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring substituted with bromine and methyl groups, and a quinoline moiety linked via an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(2-METHYL-4-QUINOLINYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the bromine and methyl substituents. The quinoline moiety is then synthesized separately and linked to the pyrazole ring via an acetamide bridge. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety protocols and environmental considerations are also critical in the industrial synthesis of such complex organic molecules .
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(2-METHYL-4-QUINOLINYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine atom in the pyrazole ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(2-METHYL-4-QUINOLINYL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(2-METHYL-4-QUINOLINYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETIC ACID: This compound shares the pyrazole ring but lacks the quinoline moiety, resulting in different chemical properties and applications.
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHANO-HYDRAZIDE: Another related compound with a hydrazide group instead of the acetamide bridge, leading to distinct reactivity and uses.
Uniqueness
The uniqueness of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(2-METHYL-4-QUINOLINYL)METHYL]ACETAMIDE lies in its combination of the pyrazole and quinoline moieties, which confer specific chemical and biological properties. This dual functionality makes it a valuable compound for diverse research and industrial applications .
Properties
Molecular Formula |
C18H19BrN4O |
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Molecular Weight |
387.3 g/mol |
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[(2-methylquinolin-4-yl)methyl]acetamide |
InChI |
InChI=1S/C18H19BrN4O/c1-11-8-14(15-6-4-5-7-16(15)21-11)9-20-17(24)10-23-13(3)18(19)12(2)22-23/h4-8H,9-10H2,1-3H3,(H,20,24) |
InChI Key |
DCXUYZGBKMUNPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)CN3C(=C(C(=N3)C)Br)C |
Origin of Product |
United States |
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